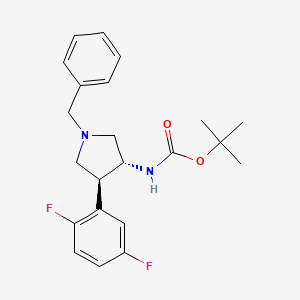
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: is a synthetic peptide compound used primarily in the field of peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, D-ornithine with two tert-butoxycarbonyl (Boc) protecting groups, and glycine with an amide group. This structure makes it a valuable building block in the synthesis of complex peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Orn(Boc)(Boc)-Gly-NH2 typically involves the following steps:
Protection of D-Ornithine: D-Ornithine is protected with two Boc groups to prevent unwanted reactions during subsequent steps.
Fmoc Protection: The amino group of D-Ornithine is protected with an Fmoc group.
Coupling with Glycine: The protected D-Ornithine is then coupled with glycine, which is also protected with an amide group.
The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support.
Analyse Des Réactions Chimiques
Types of Reactions
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. This is typically achieved using reagents like piperidine for Fmoc removal and TFA (trifluoroacetic acid) for Boc removal.
Coupling Reactions: The compound can participate in coupling reactions to form longer peptide chains. Common reagents include HBTU, DIC, and bases like DIPEA.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Boc Removal: TFA in dichloromethane (DCM).
Coupling: HBTU or DIC in the presence of DIPEA.
Major Products
The major products formed from these reactions are the deprotected amino acids and the extended peptide chains, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of complex peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs, including those targeting specific proteins or enzymes.
Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Fmoc-D-Orn(Boc)(Boc)-Gly-NH2 primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions to occur. Once the protecting groups are removed, the free amino acids can participate in further reactions to form peptide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-Orn(Boc)-OH: Similar structure but with only one Boc group.
Fmoc-Orn(Boc)-OH: Contains L-ornithine instead of D-ornithine.
Fmoc-D-Trp(Boc)-OH: Contains tryptophan instead of ornithine.
Uniqueness
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: is unique due to its dual Boc protection on D-ornithine and the presence of glycine with an amide group, making it highly versatile in peptide synthesis.
Propriétés
Formule moléculaire |
C27H34N4O6 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
tert-butyl N-[(4R)-5-[(2-amino-2-oxoethyl)amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C27H34N4O6/c1-27(2,3)37-25(34)29-14-8-13-22(24(33)30-15-23(28)32)31-26(35)36-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H2,28,32)(H,29,34)(H,30,33)(H,31,35)/t22-/m1/s1 |
Clé InChI |
NCYJICKDLVRXCC-JOCHJYFZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC(C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)




![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
